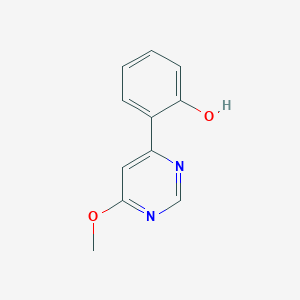

2-(6-methoxy-4-pyrimidinyl)phenol

Description

2-(6-Methoxy-4-pyrimidinyl)phenol is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a methoxy group at the 6-position and a phenol moiety at the 4-position. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their bioisosteric properties with nucleic acid bases and their role in enzyme inhibition, particularly in antimicrobial and anticancer agents . The methoxy group enhances lipophilicity and metabolic stability, while the phenol group contributes to hydrogen-bonding interactions, influencing solubility and target binding .

Properties

IUPAC Name |

2-(6-methoxypyrimidin-4-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-6-9(12-7-13-11)8-4-2-3-5-10(8)14/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYHDLXCTLOFBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Sulfamonomethoxine (4-Amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide)

- Structural Similarities : Both compounds share a 6-methoxy-pyrimidinyl core.

- Key Differences: Sulfamonomethoxine replaces the phenol group with a sulfonamide (-SO₂NH₂) linked to an aniline ring.

- Functional Impact: The sulfonamide group in sulfamonomethoxine enables competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, making it a potent antibacterial agent . The phenol group in 2-(6-methoxy-4-pyrimidinyl)phenol lacks the sulfonamide’s enzyme-targeting capability but may exhibit antioxidant or kinase-inhibitory properties .

- Solubility: Sulfamonomethoxine is sparingly soluble in water (DMSO: 56 mg/mL), whereas the phenol derivative’s solubility profile is less characterized but likely reduced due to increased hydrophobicity .

2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol

- Structural Similarities: Both compounds have a pyrimidine ring substituted with a phenol derivative.

- Key Differences: This analog introduces two chlorophenyl groups (electron-withdrawing) and an amino group on the pyrimidine.

- The amino group on pyrimidine may facilitate hydrogen bonding with biological targets, a feature absent in 2-(6-methoxy-4-pyrimidinyl)phenol .

- Synthesis : Prepared via nucleophilic substitution and cyclization reactions in ionic liquid media (e.g., [bmim][PF₆]), achieving high yields (>80%) compared to traditional methods .

6-(2-Methoxyphenyl)pyrimidin-4-ol

- Structural Similarities : Contains a pyrimidine core linked to a methoxyphenyl group.

- Key Differences: The methoxy group is on the phenyl ring (ortho position) rather than the pyrimidine, and a hydroxyl group replaces the phenol’s para-substitution.

- Demonstrated moderate activity in preliminary kinase inhibition assays (IC₅₀: ~10 µM) .

4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]phenol

- Structural Similarities: Features a pyrimidine-phenol scaffold.

- Key Differences: Includes an allyl group and methyl substitution on the pyrimidine, plus an amino linkage.

- Functional Impact :

Research Findings and Trends

- Synthetic Methodologies : Ionic liquids (e.g., [bmim][PF₆]) are increasingly used for pyrimidine derivatives, improving reaction yields (70–95%) and reducing purification steps .

- Biological Potential: Pyrimidine-phenol hybrids are under investigation for kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity, though 2-(6-methoxy-4-pyrimidinyl)phenol requires further validation .

- Structure-Activity Relationships (SAR) :

- Electron-donating groups (e.g., methoxy) on pyrimidine enhance stability but may reduce target affinity.

- Chloro or fluoro substituents on phenyl rings improve lipophilicity and membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.